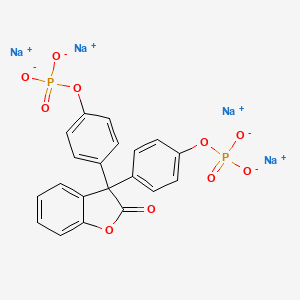
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phosphonooxy groups attached to phenyl rings, which are further connected to a benzofuran core. The tetrasodium salt form enhances its solubility in water, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Attachment of Phenyl Rings: The phenyl rings are introduced through electrophilic aromatic substitution reactions.
Introduction of Phosphonooxy Groups: The phosphonooxy groups are added via phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Formation of Tetrasodium Salt: The final step involves neutralizing the compound with sodium hydroxide (NaOH) to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure tetrasodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(4-hydroxyphenyl)benzofuran-2(3H)-one: Lacks the phosphonooxy groups, resulting in different solubility and reactivity.
3,3-Bis(4-(methoxy)phenyl)benzofuran-2(3H)-one: Contains methoxy groups instead of phosphonooxy groups, affecting its chemical properties.
Uniqueness
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is unique due to its phosphonooxy groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
94442-19-0 |
|---|---|
Fórmula molecular |
C20H12Na4O10P2 |
Peso molecular |
566.2 g/mol |
Nombre IUPAC |
tetrasodium;[4-[2-oxo-3-(4-phosphonatooxyphenyl)-1-benzofuran-3-yl]phenyl] phosphate |
InChI |
InChI=1S/C20H16O10P2.4Na/c21-19-20(17-3-1-2-4-18(17)28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 |
Clave InChI |
VCHDGCDXPODQFY-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)O2)(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


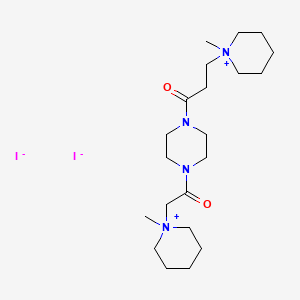
![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)


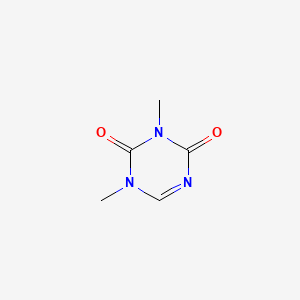
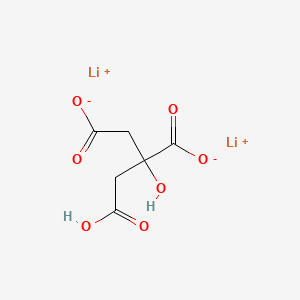
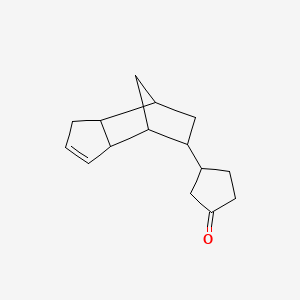
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
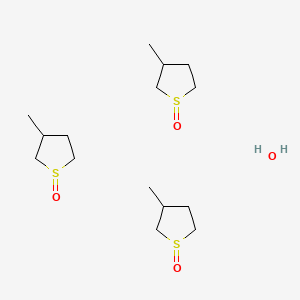
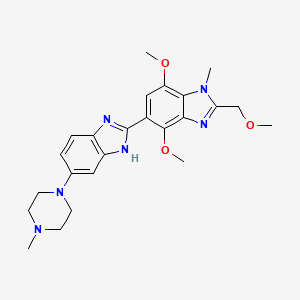

![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)


